Heishuixiecaoline A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Heishuixiecaoline A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the roots of Valeriana fauriei or Valeriana amurensis using methanol . The extract is then subjected to open column chromatography using silica gel to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Heishuixiecaoline A undergoes various chemical reactions, including oxidation and reduction .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Heishuixiecaoline A has several scientific research applications:
Mechanism of Action
Heishuixiecaoline A exerts its effects by interacting with specific molecular targets and pathways. It has been shown to protect against neurotoxicity by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Heishuixiecaoline B and C: Other germacrane-type sesquiterpenoids isolated from Valeriana amurensis.
Valerenic Acid: Another compound from the Valeriana genus with sedative and anxiolytic properties.
Uniqueness: Heishuixiecaoline A is unique due to its specific neuroprotective effects and its potential application in treating neurodegenerative diseases . Unlike other similar compounds, it has shown significant efficacy in protecting against amyloid-beta-induced neurotoxicity .
Properties
IUPAC Name |
[(1S,2R,4E,8Z,10R)-8-formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-11-6-5-7-13(10-18)9-14-16(17(14,3)4)15(8-11)20-12(2)19/h6,9-10,14-16H,5,7-8H2,1-4H3/b11-6+,13-9-/t14-,15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPMIKJGUYMIBS-LMJWOKTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)C(C1)OC(=O)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C2(C)C)[C@@H](C1)OC(=O)C)/C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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